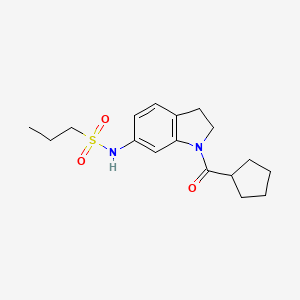
2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide
説明
2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that plays a crucial role in pain regulation, mood, and appetite. URB597 has been extensively studied for its potential therapeutic applications in various medical conditions, including chronic pain, anxiety, and depression.
作用機序
2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide works by inhibiting FAAH, which leads to an increase in anandamide levels. Anandamide is an endocannabinoid that binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain and immune system. Anandamide has been shown to produce analgesic, anxiolytic, and antidepressant effects. By inhibiting FAAH, 2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide increases anandamide levels, which in turn activates the CB1 and CB2 receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide has been shown to produce analgesic effects by reducing pain sensitivity in animal models of chronic pain. It has also been shown to have anxiolytic and antidepressant effects by reducing anxiety- and depression-like behaviors in animal models. Additionally, 2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide has been studied for its potential anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the advantages of 2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide is its high selectivity for FAAH, which reduces the likelihood of off-target effects. Additionally, 2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide has a long half-life, which allows for sustained inhibition of FAAH. However, one of the limitations of 2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide is its poor solubility in water, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for 2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide research. One area of interest is its potential therapeutic applications in human medical conditions, including chronic pain, anxiety, and depression. Additionally, 2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide could be studied for its potential anti-inflammatory and neuroprotective effects in human diseases, such as multiple sclerosis and Alzheimer's disease. Another future direction is the development of more potent and selective FAAH inhibitors that could have even greater therapeutic potential than 2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to produce analgesic effects in animal models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. 2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, 2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide has been studied for its potential anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-23(2,3)22(27)25-11-10-16-7-8-17(14-18(16)25)24-21(26)13-15-6-9-19(28-4)20(12-15)29-5/h6-9,12,14H,10-11,13H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEYVQIEAIOFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



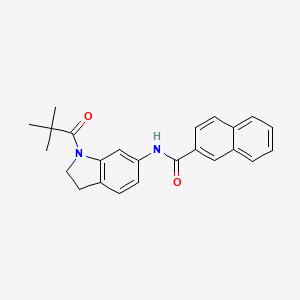
![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B3209188.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B3209203.png)
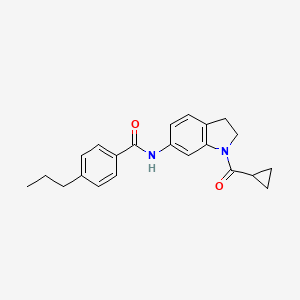
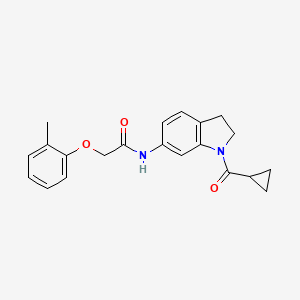
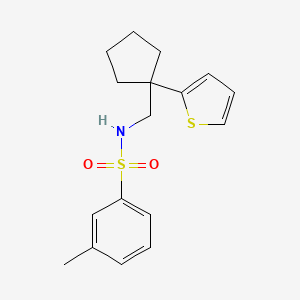
![N-(4-ethoxyphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3209246.png)
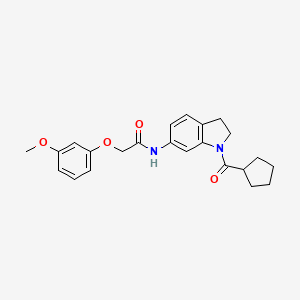
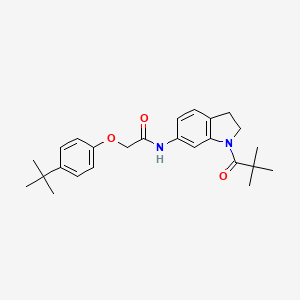

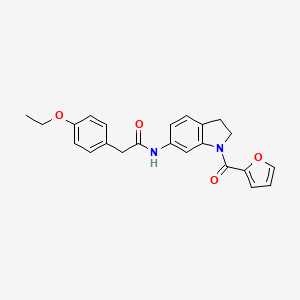

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B3209290.png)
